2-(4-chlorophenoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]butanamide -

2-(4-chlorophenoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]butanamide

Catalog Number: EVT-4863416
CAS Number:
Molecular Formula: C21H23ClN2O4
Molecular Weight: 402.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

  • Compound Description: PPOAC-Bz is a novel inhibitor of bone resorption. It exhibits a strong inhibitory effect on osteoclastogenesis, the process of bone-resorbing osteoclast cells formation. PPOAC-Bz alters the mRNA expressions of several osteoclast-specific marker genes and blocks the formation of mature osteoclasts. It also suppresses F-actin belt formation, which is crucial for osteoclast function, and inhibits bone resorption activity in vitro. Furthermore, PPOAC-Bz has been shown to prevent OVX-induced bone loss in vivo [].

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide

  • Compound Description: This compound belongs to the indole analog class, known for its therapeutic potential in various areas such as anti-oxidant, anti-HIV, and anti-cancer activities [].

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl)

  • Compound Description: PPOA-N-Ac-2-Cl is another inhibitor of osteoclast differentiation []. It reduces the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, indicating its interference with osteoclast development. Furthermore, PPOA-N-Ac-2-Cl affects the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. The study highlights PPOA-N-Ac-2-Cl's potential as a therapeutic candidate for osteoclast-related bone diseases.

N′-Benzylidene-2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide Hemihydrate

  • Compound Description: This compound features a complex structure incorporating a 4-chlorophenoxymethyl group attached to a triazole ring system [].

N-[2-(4-Chlorophenoxy)-1-phenyl-alkyl]-alkylamido Derivatives of 7-Substituted Theophyllines

  • Compound Description: These compounds, characterized by an N-[2-(4-chlorophenoxy)-1-phenyl-alkyl]-alkylamido group attached to a theophylline scaffold, have demonstrated significant inhibitory effects on cholesterol biosynthesis both in vitro and in vivo. Additionally, these derivatives have shown promising results in inhibiting triglyceride biosynthesis and platelet aggregation in vivo, exceeding the activity of clofibrate. Notably, these compounds have demonstrated minimal impact on coagulation or diuresis and exhibited low acute toxicity [].

2-[(4-Methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide (MNPDOPBA)

  • Compound Description: MNPDOPBA is a compound characterized by a hydrazone configuration in its solid state. The presence of the hydrazone group (C=NNH) is confirmed by vibrational spectral analysis, including FT-IR and FT-Raman spectroscopy [].

Butanamide 3-oxo-N-phenyl-2-(4-nitro phenyl hydrazono)

  • Compound Description: This compound serves as a ligand in the synthesis of various metal complexes, including those with Cd(II), MoO2(VI), Th(IV), and ZrO(IV). These complexes exhibit notable activity against gram-positive S. Aureus, gram-negative E. coli, and the fungus A. niger [].
  • Compound Description: S-23 is a selective androgen receptor modulator (SARM) investigated for its potential as a hormonal male contraceptive. Preclinical studies in male rats have demonstrated its efficacy in suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, resulting in the suppression of spermatogenesis and a reduction in prostate size [].

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

    Alkyl Substituted 2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1-[1,2,4]triazol-1-yl Alcohol Compounds

    • Compound Description: This group of compounds demonstrates fungicidal properties and is specifically useful for controlling harmful fungi in agricultural settings. Furthermore, seeds coated with these compounds exhibit enhanced protection against fungal diseases [].

    2-{[3-Chloro-4-(4-chlorophenoxy)phenyl]iminomethyl}-4-nitrophenol

    • Compound Description: This compound is characterized by an imine bond (C=N) and intramolecular hydrogen bonding involving the phenolic hydroxyl group [].

    N-Arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic Acid Hydrazides

    • Compound Description: These compounds demonstrate notable anti-inflammatory properties and are synthesized by condensing the corresponding hydrazide with aromatic aldehydes. The compounds predominantly exist as E geometrical isomers in a cis/trans amide equilibrium, with the cis conformer being favored [].
    • Compound Description: This study describes the synthesis of a series of 1,2,4-triazole and five-membered ring systems derived from 4-chlorophenoxyacetic acid (S1) and 2,4-dichlorophenoxyacetic acid. The synthesis involves a multi-step process including esterification, hydrazide formation, and cyclization reactions to construct the desired heterocyclic scaffolds [].

    5-(4-Chlorophenoxy)-3,6-diphenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 4-chlorophenol Solvate

    • Compound Description: This complex molecule incorporates a 4-chlorophenoxy group attached to a thiazolopyrimidine ring system. The crystal structure reveals intermolecular hydrogen bonding and π-π stacking interactions contributing to its stability [].

    4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-chlorophenoxy}-N-methylpyridine-2-carboxamide

    • Compound Description: This compound is identified as a VEGFR kinase inhibitor with potential applications in cancer treatment. Its structure includes a 3-chlorophenoxy group incorporated into a complex molecular architecture [].

    Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety

    • Compound Description: This study focuses on a series of benzoxazole derivatives characterized by a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety. These compounds have demonstrated significant inhibitory effects on LPS-induced inflammation, particularly by modulating IL-6 and IL-1β mRNA expression both in vitro and in vivo [].

    (2R)-N-Hydroxy-2-methyl-2-(methylsulfonyl)-4(6((4(morpholinomethyl)phenyl)ethynyl)-3-oxo-1H-pyrrolo[1,2-c]imidazol-2(3H)yl)butanamide (Compound 17a)

    • Compound Description: This compound is identified as a potent inhibitor of UDP-3-O-((R)-3-hydroxymyristoyl)-N-glucosamine deacetylase (LpxC). LpxC is an attractive target for antibacterial drug discovery, particularly for addressing multidrug-resistant Gram-negative bacteria [].
    • Compound Description: This compound is a deuterated analog of JD5037, a potent and selective inverse agonist of the cannabinoid CB1 receptor. Peripheral CB1 receptor antagonists/inverse agonists are investigated for their potential in treating metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis [].

    2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole Derivatives

    • Compound Description: This group of compounds, particularly 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c), has been identified as a potential anticonvulsant. It exhibits activity against convulsions induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) in mice [].

    N-(3-(4-chlorophenoxy)-2-oxo-4-heteroaryl aryl azetidin-1-yl)-3,4,5-trimethoxybenzamides

    • Compound Description: These compounds, characterized by an azetidinone ring bearing a 3,4,5-trimethoxyphenyl group and a 4-chlorophenoxy substituent, have been synthesized and characterized using IR, 1H NMR, and mass spectrometry. They are currently being investigated for their antibacterial activity [].
    • Compound Description: This series of compounds, featuring an indole-oxadiazole scaffold linked to N-(substituted-phenyl)butanamide, shows potential as urease inhibitors. These compounds were found to be potent inhibitors, particularly compound 8c, which exhibited competitive inhibition with a Ki value of 0.003 μM [].

    N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1) and Derivatives

    • Compound Description: These compounds are aryl benzylamines designed as potential agents for prostate cancer therapeutics. Specifically, they act as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis. Compound 1 shows an IC50 of 75 nM, while its optimized derivative, compound 29 (N-[2-(1-acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide) exhibits an IC50 of 76 nM. Notably, compound 30 (N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)acetamide), derived from 1, demonstrates an IC50 of 74 nM. The study also explored the binding directionality of these inhibitors using a C-allyl derivative (26), revealing the higher activity of the S-(+)-enantiomer (32) with an IC50 of 370 nM. These findings were further supported by in silico docking studies, highlighting the accuracy of their model [].

    Properties

    Product Name

    2-(4-chlorophenoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]butanamide

    IUPAC Name

    2-(4-chlorophenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide

    Molecular Formula

    C21H23ClN2O4

    Molecular Weight

    402.9 g/mol

    InChI

    InChI=1S/C21H23ClN2O4/c1-2-19(28-16-9-7-15(22)8-10-16)20(25)23-18-6-4-3-5-17(18)21(26)24-11-13-27-14-12-24/h3-10,19H,2,11-14H2,1H3,(H,23,25)

    InChI Key

    ZFEVPVIDDMXIDY-UHFFFAOYSA-N

    SMILES

    CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=C(C=C3)Cl

    Canonical SMILES

    CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=C(C=C3)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.